molecular formula C7H11NO B2546618 6-Azaspiro[2.5]octan-5-one CAS No. 1215111-75-3

6-Azaspiro[2.5]octan-5-one

Cat. No. B2546618
CAS RN: 1215111-75-3
M. Wt: 125.171
InChI Key: DUYLKMKIJRQQFH-UHFFFAOYSA-N
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Description

6-Azaspiro[2.5]octan-5-one is a heterocyclic compound that features a spirocyclic structure, where a nitrogen atom is incorporated into the spiro junction. This structural motif is of interest in the field of drug discovery due to its potential to serve as a scaffold for the development of new therapeutic agents. The spirocyclic framework can impart unique three-dimensional characteristics to molecules, which is often beneficial for biological activity.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in several studies. For instance, novel thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes, designed to act as multifunctional modules for drug discovery . Additionally, the first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, which is closely related to this compound, have been achieved using L-proline and a tandem aldol-lactonization reaction . These methods highlight the versatility and potential of spirocyclic compounds in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including this compound, is characterized by the presence of a spiro junction, which is a single atom that is shared between two rings. This unique feature can lead to a rigid and well-defined three-dimensional shape, which is advantageous for interacting with biological targets. The crystal and molecular structure of a related compound, 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane, has been determined, showing the aziridine ring spiro-fused to the cyclohexane ring with the nitrogen atom in an equatorial position .

Chemical Reactions Analysis

Spirocyclic compounds like this compound can undergo various chemical reactions due to the presence of reactive sites such as lactams and amides. For example, the synthesis of N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine demonstrates the reactivity of the spirocyclic amino azirine, which can be used as a synthon for the synthesis of unknown α-amino acids . Furthermore, the [3+2] cycloaddition reactions of methylenelactams with nitrones have been used to obtain 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their spirocyclic structure. The rigidity of the spiro framework can affect the compound's solubility, stability, and reactivity. For instance, the crystal structure analysis of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane provides insights into the compound's solid-state properties, such as crystal packing and conformation . Additionally, the anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives suggests that the spirocyclic scaffold can be tailored to enhance biological activity .

Scientific Research Applications

Synthetic Routes and Chemical Transformations One notable application of 6-Azaspiro[2.5]octan-5-one derivatives in scientific research is in synthetic chemistry, where these compounds serve as precursors in the synthesis of complex molecules. Adamovskyi et al. (2014) described the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes through an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, demonstrating the potential of spirocyclic compounds in synthesizing N-Boc-2,3-methano-β-proline, an important amino acid derivative, from readily available reagents in a three-step process (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014). Similarly, Li, Rogers-Evans, and Carreira (2013) have synthesized new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes, designed to act as multifunctional, structurally diverse modules for drug discovery, further highlighting the chemical versatility of spirocyclic compounds (Li, Rogers-Evans, & Carreira, 2013).

Structural and Conformational Analysis Montalvo-González and Ariza-Castolo (2012) conducted a detailed structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. This research provides insights into the preferred conformations and relative configurations of these compounds, which are crucial for understanding their reactivity and interactions in various chemical contexts (Montalvo-González & Ariza-Castolo, 2012).

Drug Discovery and Pharmacological Applications The design and synthesis of spirocyclic compounds have been explored for their potential in drug discovery. For instance, Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery, demonstrating the utility of spirocyclic compounds in generating structurally novel entities for pharmacological research (Chalyk, Isakov, Butko, Hrebeniuk, Savych, Kucher, Gavrilenko, Druzhenko, Yarmolchuk, Zozulya, & Mykhailiuk, 2017). Guerot, Tchitchanov, Knust, and Carreira (2011) reported the synthesis of novel angular spirocyclic azetidines, providing efficient routes to azaspiro[3.3]heptanes, which are valuable building blocks in medicinal chemistry for the development of new therapeutic agents (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Safety and Hazards

6-Azaspiro[2.5]octan-5-one is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-azaspiro[2.5]octan-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-5-7(1-2-7)3-4-8-6/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYLKMKIJRQQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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